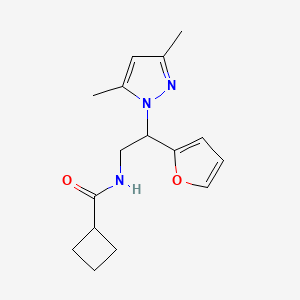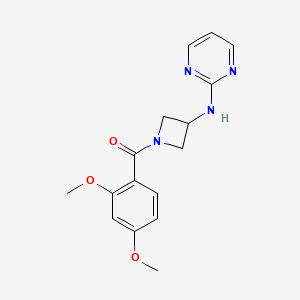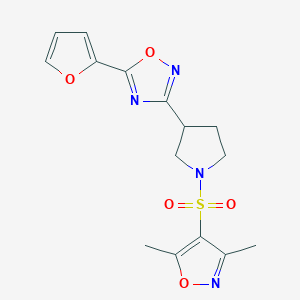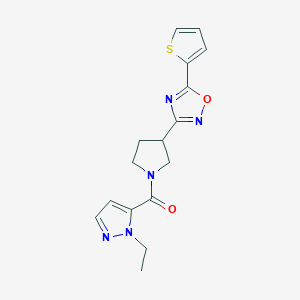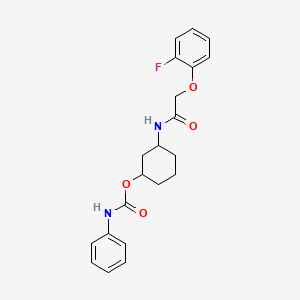
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic molecule, given its structure. It contains a cyclohexyl group, a phenylcarbamate group, and a fluorophenoxy group, which suggests it might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexylamine with a suitable activated ester or acid chloride, possibly derived from 2-(2-Fluorophenoxy)acetic acid. The exact conditions would depend on the reactivity of the starting materials and the desired selectivity.Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide a detailed 3D structure if suitable crystals can be grown.Chemical Reactions Analysis
The reactivity of this compound would depend on the electronic properties of the fluorophenoxy and phenylcarbamate groups, as well as the steric bulk of the cyclohexyl group. Computational chemistry could provide insights into possible reaction pathways.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using standard laboratory techniques. Computational chemistry could also provide predictions of these properties.Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activity
Research on phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate (5-ASA) highlights their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds demonstrate varying degrees of antioxidant potencies, with 5-ASA being particularly potent in inhibiting lipid peroxidation induced by Fe2+/ascorbate. This suggests that similar compounds, including 3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate, could be explored for their antioxidant properties and potential to protect against oxidative stress in biological systems (Dinis, Maderia, & Almeida, 1994).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific functional groups, as seen in the study by Yang Man-li (2008), provide a foundation for the development of new chemical entities with potential pharmacological or industrial applications. Such research is crucial for advancing our understanding of chemical interactions and the potential of new compounds for various uses.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents showcases the broad spectrum of pharmacological activities that can be targeted through chemical synthesis. Compounds exhibiting these activities could be pivotal in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Applications
Studies on the photocatalytic degradation of pharmaceuticals like acetaminophen using titanium dioxide nanotubes and graphene composites under UV and sunlight irradiation highlight the environmental applications of chemical compounds. Such research indicates the potential for using similar compounds in water treatment and pollution control technologies (Tao, Liang, Zhang, & Chang, 2015).
Metabolic Phenotyping in Clinical Studies
Metabolic phenotyping applied to studies of acetaminophen metabolism and hepatotoxicity offers insights into the mechanism of action and potential toxic effects of pharmaceutical compounds. This research methodology could be applied to study the metabolic pathways and effects of 3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate in pre-clinical and clinical settings (Coen, 2015).
Safety And Hazards
The safety and hazards associated with this compound would be determined based on its reactivity, toxicity, and any known hazards associated with similar compounds. Standard safety protocols should be followed when handling this compound.
Orientations Futures
Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its mechanism of action, and evaluating its potential uses. This would likely involve a combination of experimental and computational studies.
Propriétés
IUPAC Name |
[3-[[2-(2-fluorophenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c22-18-11-4-5-12-19(18)27-14-20(25)23-16-9-6-10-17(13-16)28-21(26)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHHWOSMLSOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Fluorophenoxy)acetamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

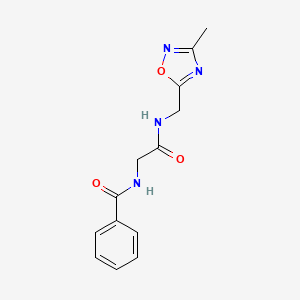
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)
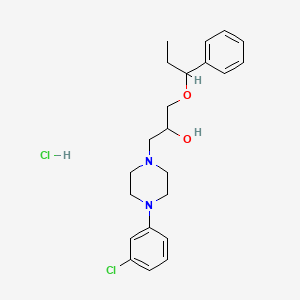

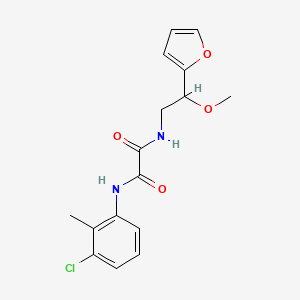
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
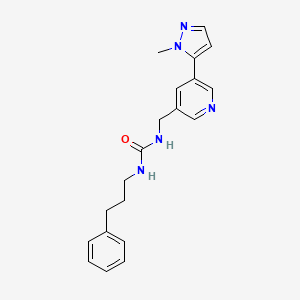
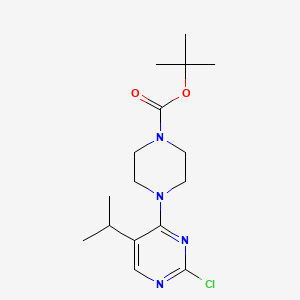
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)
